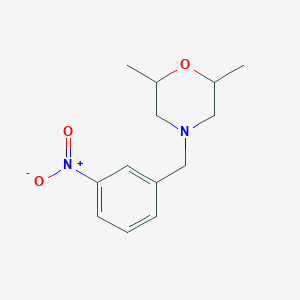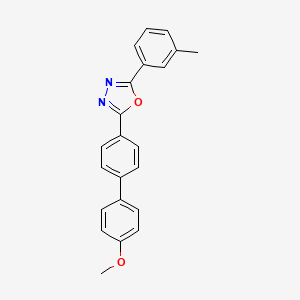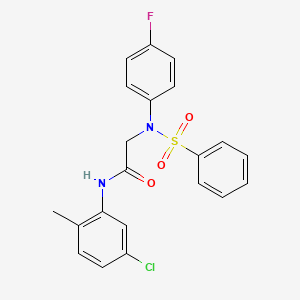![molecular formula C11H14N2O5S2 B5228423 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid, commonly known as Thapsigargin, is a natural compound that is extracted from the roots of the Mediterranean plant Thapsia garganica. Thapsigargin is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for the transport of calcium ions into the endoplasmic reticulum. This inhibition leads to a depletion of calcium ions in the endoplasmic reticulum, which triggers a series of downstream effects that are of great interest to scientific researchers.
Mecanismo De Acción
Thapsigargin inhibits the 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid pump by binding to the pump's calcium-binding site. This prevents the pump from transporting calcium ions into the endoplasmic reticulum, leading to a depletion of calcium ions in this organelle. This depletion triggers the unfolded protein response (UPR), a cellular stress response that is activated when the endoplasmic reticulum is overloaded with unfolded or misfolded proteins. The UPR leads to the activation of a series of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects
Thapsigargin has a number of biochemical and physiological effects on cells. In addition to its ability to induce apoptosis, thapsigargin has been shown to modulate the activity of a number of enzymes and ion channels. For example, thapsigargin has been shown to inhibit the activity of the plasma membrane Ca2+-ATPase (PMCA), which is responsible for the transport of calcium ions out of the cell. Thapsigargin has also been shown to activate the transient receptor potential (TRP) channels, which are involved in the regulation of calcium signaling in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thapsigargin is a highly potent and specific inhibitor of the 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid pump, making it a useful tool for researchers studying calcium signaling in cells. However, thapsigargin is also a toxic compound that can cause cell death at high concentrations. This toxicity can limit the use of thapsigargin in certain experimental settings. In addition, thapsigargin is a complex molecule that is difficult to synthesize, which can make it expensive to obtain for laboratory experiments.
Direcciones Futuras
There are several future directions for research on thapsigargin. One area of interest is the development of thapsigargin analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the identification of novel targets of thapsigargin, which may lead to the development of new therapeutic strategies for the treatment of cancer and other diseases. Finally, research on the mechanism of action of thapsigargin may provide insights into the regulation of calcium signaling in cells, which has important implications for a wide range of physiological processes.
Métodos De Síntesis
Thapsigargin is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to produce this compound. One of the most common methods involves the isolation of thapsigargin from the roots of Thapsia garganica. Another method involves the synthesis of thapsigargin from simpler starting materials, such as 3-methyl-2-cyclohexen-1-one.
Aplicaciones Científicas De Investigación
Thapsigargin has been the subject of extensive scientific research due to its ability to modulate calcium signaling in cells. This compound has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, making it a promising candidate for cancer therapy. In addition, thapsigargin has been shown to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S2/c12-10(14)9-5-8(6-19-9)20(17,18)13-3-1-7(2-4-13)11(15)16/h5-7H,1-4H2,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNIGPPQHEIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(4-morpholinyl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)
![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5228408.png)
![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5228451.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)